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Compound of Interest

Compound Name: Z-Phe-arg-ome hcl

CAS No.: 113715-88-1

Cat. No.: B568590

Get Quote

Executive Summary
Z-Phe-Arg-OMe HCl is a synthetic dipeptide derivative primarily utilized as a highly specific

substrate and acyl donor for cysteine proteases, particularly Cathepsin B, Cathepsin L, and

Papain.

Structurally, it consists of:

N-terminal Protection: Carbobenzoxy (Z) group, enhancing hydrophobicity for enzyme

binding.

Peptide Sequence: Phenylalanine (Phe) and Arginine (Arg), designed to fit specific protease

binding pockets (S2 and S1).

C-terminal Modification: Methyl Ester (OMe), the reactive site for enzymatic hydrolysis or

transpeptidation.

Unlike fluorogenic amides (e.g., Z-Phe-Arg-AMC), the methyl ester moiety allows for rapid

kinetic hydrolysis and facilitates kinetically controlled peptide synthesis, making it a critical tool
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in both bioanalytical assays and chemoenzymatic synthesis.

Molecular Mechanism of Action
The mechanism of Z-Phe-Arg-OMe HCl is defined by its interaction with the catalytic triad of

cysteine proteases. It acts as an acyl donor, undergoing nucleophilic attack by the enzyme's

active site cysteine.

Structural Recognition (The "Zipper" Model)
Proteases recognize substrates via specific sub-sites (S1, S2, etc.) that bind corresponding

amino acid side chains (P1, P2) on the substrate.

P2 Position (Phenylalanine): The hydrophobic benzyl side chain of Phe inserts into the

enzyme's S2 sub-site, which is a deep, hydrophobic pocket in Cathepsin L and Papain (and

occluded by the "occluding loop" in Cathepsin B). This is the primary determinant of

specificity.

P1 Position (Arginine): The basic guanidinium group of Arg interacts with the S1 sub-site,

often stabilized by acidic residues (e.g., Asp) or backbone carbonyls near the active site.

Catalytic Cycle (Covalent Catalysis)
The reaction proceeds via a Ping-Pong Bi-Bi mechanism involving a covalent acyl-enzyme

intermediate.

Nucleophilic Attack: The thiolate anion of the active site Cysteine (activated by a Histidine

base) attacks the carbonyl carbon of the OMe ester.

Acylation: Methanol (MeOH) is released as the first leaving group. A covalent thioester bond

forms between the peptide (Z-Phe-Arg) and the enzyme.

Deacylation:

Hydrolysis: A water molecule attacks the thioester, releasing Z-Phe-Arg-OH and

regenerating the free enzyme.
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Transpeptidation (Synthesis): If a nucleophile (e.g., an amine) is present, it attacks the

thioester, forming a new peptide bond (Z-Phe-Arg-NH-R).

Pathway Visualization
The following diagram illustrates the catalytic cycle of Z-Phe-Arg-OMe hydrolysis by a cysteine

protease.
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Caption: Catalytic cycle of Cysteine Proteases with Z-Phe-Arg-OMe. The mechanism involves

the formation of a covalent acyl-enzyme intermediate followed by hydrolysis.

Comparative Specificity Data
Z-Phe-Arg-OMe is distinguished from other substrates by its ester linkage and P2-P1

preference.
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Parameter
Z-Phe-Arg-OMe
(Ester)

Z-Phe-Arg-AMC
(Amide)

Z-Arg-Arg-AMC

Bond Type
Methyl Ester (-CO-

OCH3)
Amide (-CO-NH-AMC) Amide (-CO-NH-AMC)

Primary Targets
Cathepsin B, L,

Papain, Trypsin

Cathepsin B, L,

Kallikrein

Cathepsin B (Highly

Specific)

Reaction Rate (

)

High (Esters

hydrolyze faster)
Moderate Moderate

Detection Method
pH Stat / HPLC /

Spectrophotometry

Fluorescence (Ex 380

/ Em 460)
Fluorescence

Key Application
Enzymatic Synthesis /

Kinetic Studies

Activity Assays /

Screening

Specific Cathepsin B

Assay

Experimental Protocols
Enzymatic Hydrolysis Assay (Potentiometric/pH-Stat)
Since the hydrolysis of Z-Phe-Arg-OMe releases a carboxylic acid (Z-Phe-Arg-OH) and

methanol, the reaction generates protons. This can be monitored via a pH-stat method or

colorimetric indicator.

Objective: Determine the activity of Cathepsin B using Z-Phe-Arg-OMe.

Reagents:

Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, 5 mM DTT (essential for cysteine protease

activation), pH 6.0.

Substrate Stock: 10 mM Z-Phe-Arg-OMe HCl in DMSO.

Enzyme: Recombinant Human Cathepsin B.

Workflow:
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Activation: Incubate Cathepsin B in the Buffer (containing DTT) for 5 minutes at 37°C to

reduce the active site cysteine.

Baseline: Place the solution in a spectrophotometer cuvette (if using a pH indicator like

bromothymol blue) or pH-stat vessel.

Initiation: Add Z-Phe-Arg-OMe (Final concentration 100 µM).

Measurement: Monitor the decrease in pH or titrate with dilute NaOH to maintain pH.

Calculation: Calculate specific activity (

) based on the rate of NaOH consumption (1 mol NaOH = 1 mol substrate hydrolyzed).

Safety Profiling: MRGPRX2 Activation (Off-Target Risk)
Context: Cationic peptides (containing Arginine/Lysine) and hydrophobic motifs (Z-group) can

act as "pseudo-allergens" by activating the MRGPRX2 receptor on mast cells, leading to

histamine release independent of IgE. While Z-Phe-Arg-OMe is a reagent, this mechanism is

relevant for drug derivatives based on this scaffold.

Workflow (Calcium Flux Assay):

Cell Line: HEK293 cells stably expressing human MRGPRX2.

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 mins.

Challenge: Add Z-Phe-Arg-OMe (titrate 1 µM – 100 µM).

Control: Use Compound 48/80 (positive control).

Readout: Measure fluorescence intensity (

) to detect intracellular calcium spikes indicating receptor activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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